molecular formula C17H16BrNO2 B14810939 propyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate

propyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate

Cat. No.: B14810939
M. Wt: 346.2 g/mol
InChI Key: IPOICTANDVXVTC-UHFFFAOYSA-N
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Description

Propyl 4-[(4-bromobenzylidene)amino]benzoate is an organic compound with the molecular formula C17H16BrNO2 and a molecular weight of 346.22 g/mol . This compound is characterized by the presence of a bromobenzylidene group attached to an amino benzoate moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(4-bromobenzylidene)amino]benzoate typically involves the condensation reaction between 4-bromobenzaldehyde and propyl 4-aminobenzoate. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions, to facilitate the formation of the Schiff base linkage .

Industrial Production Methods

While specific industrial production methods for propyl 4-[(4-bromobenzylidene)amino]benzoate are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(4-bromobenzylidene)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base linkage back to the primary amine and aldehyde.

    Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could regenerate the starting materials.

Scientific Research Applications

Propyl 4-[(4-bromobenzylidene)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propyl 4-[(4-bromobenzylidene)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The Schiff base linkage allows it to form reversible covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-[(4-bromobenzylidene)amino]benzoate stands out due to its specific combination of a bromobenzylidene group and an amino benzoate moiety

Properties

Molecular Formula

C17H16BrNO2

Molecular Weight

346.2 g/mol

IUPAC Name

propyl 4-[(4-bromophenyl)methylideneamino]benzoate

InChI

InChI=1S/C17H16BrNO2/c1-2-11-21-17(20)14-5-9-16(10-6-14)19-12-13-3-7-15(18)8-4-13/h3-10,12H,2,11H2,1H3

InChI Key

IPOICTANDVXVTC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Br

Origin of Product

United States

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